molecular formula C9H8N2OS B12869802 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12869802
M. Wt: 192.24 g/mol
InChI Key: FJXWEHXCIDATHV-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that combines the structural features of thiophene, pyrrole, and isoxazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate pyrrole and isoxazole precursors under controlled conditions. For instance, the reaction may involve the use of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoxazole derivatives, and various substituted thiophene and pyrrole derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and enzymes involved in cell cycle regulation . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of thiophene, pyrrole, and isoxazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-thiophen-3-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H8N2OS/c1-3-10-9-7(1)8(11-12-9)6-2-4-13-5-6/h2,4-5,10H,1,3H2

InChI Key

FJXWEHXCIDATHV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CSC=C3

Origin of Product

United States

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